molecular formula C25H36N6O4S B1683364 Udenafil CAS No. 268203-93-6

Udenafil

Cat. No. B1683364
CAS RN: 268203-93-6
M. Wt: 516.7 g/mol
InChI Key: IYFNEFQTYQPVOC-UHFFFAOYSA-N
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Description

Udenafil is a potent novel phosphodiesterase-5 inhibitor . It is marketed under the trade name Zydena and is used to treat erectile dysfunction . It has been approved in South Korea and is not yet approved for use in the U.S., E.U., or Canada .


Molecular Structure Analysis

This compound has a molecular formula of C25H36N6O4S . Its molecular weight is 516.7 g/mol . The detailed molecular structure can be found in various scientific databases .


Chemical Reactions Analysis

This compound inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .


Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 157-159°C . It has a molecular weight of 516.7 g/mol .

Scientific Research Applications

Cardiovascular Health and Pulmonary Arterial Hypertension

Udenafil has been investigated for its effects on cardiovascular health, particularly in patients with chronic systolic heart failure (SHF) and pulmonary arterial hypertension (PAH). The ULTIMATE-SHF trial aimed to assess this compound's ability to improve functional capacity and hemodynamic status in SHF patients, highlighting its potential benefits in managing heart failure symptoms and exercise tolerance (Kim et al., 2013). Additionally, a placebo-controlled trial explored this compound's efficacy and safety for treating PAH, suggesting improvements in exercise capacity with a favorable safety profile, which could signify its therapeutic role in this condition (Chang et al., 2019).

Hair Growth

Research has also uncovered this compound's unexpected application in promoting hair growth. A study on adipose-derived stem cells (ASCs) demonstrated that this compound could stimulate these cells, enhancing their proliferation, migration, and secretion of growth factors like interleukin-4 and IL12B, which are crucial for hair growth. This suggests this compound's potential as a preconditioning agent for ASCs in hair growth treatments (Choi & Sung, 2019).

Benign Prostatic Hyperplasia (BPH)/Lower Urinary Tract Symptoms (LUTS)

This compound's relaxant effects on bladder and prostatic urethral smooth muscle have been evaluated, presenting a potential therapeutic option for BPH/LUTS. An in vitro and in vivo study assessed its ability to relax bladder and prostatic urethra strips and improve symptoms related to BPH/LUTS, suggesting clinical applicability for this condition (Lee et al., 2010).

Pharmacokinetics and Safety

Studies on this compound's pharmacokinetics and safety profile have shown its well-tolerance and the influence of factors like renal impairment on its pharmacokinetics. These investigations provide essential insights for dose adjustments in patients with varying degrees of renal function, ensuring safe and effective use (Cho et al., 2018).

Mechanism of Action

Target of Action

Udenafil’s primary target is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 is crucial in the treatment of erectile dysfunction (ED).

Mode of Action

This compound works by inhibiting its primary target, PDE5 . This inhibition prevents the degradation of cGMP in the corpus cavernosum . During sexual stimulation, the increased penile blood flow caused by the relaxation of penile arteries and corpus cavernosal smooth muscle leads to an erection. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells .

Biochemical Pathways

The action of this compound primarily affects the cyclic nucleotide signaling pathway . This pathway mediates the smooth muscle-relaxing effects of nitric oxide, which is necessary for normal erectile function . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, promoting increased blood flow to the penis and facilitating an erection .

Pharmacokinetics

This compound is rapidly absorbed, reaching peak plasma concentrations at 0.8–1.3 hours, then declining mono-exponentially with a terminal half-life of 7.3–12.1 hours . This pharmacokinetic profile gives this compound the unique properties of both relatively rapid onset and long duration of action . Therefore, this compound can be used both on-demand and once-daily for the treatment of ED .

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of vascular smooth muscle cells and vasodilation of the pulmonary vascular bed . This leads to increased blood flow to the penis, promoting an erection . In addition, this compound has been shown to increase the apoptosis of vascular endothelial cells and vascular smooth muscle cells in a concentration-dependent manner .

Safety and Hazards

Udenafil is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Future Directions

Udenafil is currently being investigated for use in the treatment of single ventricle heart disease . The FDA has provided a clear path forward for the approval of this compound for this use . More studies are needed in patients of other ethnicities and with comorbid conditions such as diabetes mellitus, hypertension, and benign prostate hyperplasia .

Biochemical Analysis

Biochemical Properties

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . This interaction with PDE5 is crucial for its function in enhancing erectile function by increasing the amount of cGMP .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It enhances the rates of successful penetration and maintenance of erection . It also seems to improve cognitive function and somatization in patients with erectile dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cGMP specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 by this compound enhances erectile function by increasing the amount of cGMP .

Temporal Effects in Laboratory Settings

In a study, patients with erectile dysfunction received this compound (100mg) at 3-day intervals for 2 months . The results showed significant improvements in erectile function and cognitive function over time .

Dosage Effects in Animal Models

In an animal model study, this compound (3 and 10 mg/kg) was orally administered once daily for 4 weeks . The results indicated that this compound increased vessel formation and density, suggesting its potential for angiogenesis .

Metabolic Pathways

This compound is metabolized mainly by the liver, specifically by the CYP3A4 enzyme . This metabolic pathway is crucial for the drug’s bioavailability and efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues. In a study using Caco-2 cell monolayers, it was found that the efflux of this compound was significantly higher than its influx . This suggests that this compound may be a substrate for P-glycoprotein, a membrane transporter that influences the absorption and excretion of drugs .

Subcellular Localization

As per studies on subcellular localization and function, PDE5, the primary target of this compound, is mainly expressed and widely distributed in the cytoplasmic cell compartment . This localization is crucial for its function in mediating the smooth muscle-relaxing effects necessary for normal erectile function .

properties

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870301
Record name Udenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.98e-02 g/L
Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP.
Record name Udenafil
Source DrugBank
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CAS RN

268203-93-6
Record name Udenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268203-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Udenafil [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Udenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06267
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Udenafil
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Record name UDENAFIL
Source FDA Global Substance Registration System (GSRS)
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Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Udenafil's primary mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, this compound increases cGMP levels, leading to prolonged smooth muscle relaxation. [, ]

Q2: What are the downstream effects of this compound's action on smooth muscle?

A2: The increased cGMP levels induced by this compound lead to vasodilation, particularly in the corpus cavernosum of the penis, resulting in improved erectile function. [, ] This vasodilatory effect also extends to other smooth muscle tissues, such as those found in the bladder, urethra, and pulmonary vasculature. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H32N6O3S, and its molecular weight is 456.6 g/mol. You can find structural information from public chemical databases like PubChem.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data such as UV-Vis, IR, and NMR can be found in the literature and databases like PubChem. For example, one study describes the development and validation of a UV-spectroscopic method for this compound estimation. []

Q5: Is there information available about this compound's compatibility and stability under various conditions?

A5: While the provided research papers primarily focus on this compound's pharmacological properties, information regarding its compatibility and stability under various conditions may be found in pharmaceutical sciences literature and drug formulation patents.

Q6: Does this compound possess any catalytic properties?

A6: this compound, being an enzyme inhibitor, does not exhibit catalytic properties. Its primary mode of action involves binding to the active site of PDE5, thereby blocking the enzyme's catalytic activity. []

Q7: Have there been any computational studies conducted on this compound?

A7: While the provided papers do not delve into computational details, researchers often employ techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to understand this compound's interactions with PDE5 and optimize its properties.

Q8: What are the formulation strategies employed to improve this compound's stability, solubility, or bioavailability?

A8: The provided papers focus on this compound's efficacy and safety. Information about specific formulation strategies and excipients used can be found in pharmaceutical sciences literature and drug formulation patents.

Q9: What are the safety, health, and environmental (SHE) regulations pertaining to this compound?

A9: As a pharmaceutical compound, this compound is subject to stringent regulatory guidelines and monitoring by agencies like the FDA in the United States, the EMA in Europe, and other national regulatory bodies. These agencies ensure the drug's safety, efficacy, and responsible manufacturing practices.

Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A11: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8–1.5 hours. [] It is metabolized primarily by the liver enzyme CYP3A4, with its major metabolite being DA-8164. [] Food can affect this compound's absorption, delaying its time to peak concentration but not significantly impacting overall bioavailability. [] Renal impairment can affect this compound clearance, necessitating dose adjustments in patients with moderate or severe renal insufficiency. []

Q11: How long do the effects of this compound last?

A12: this compound has a relatively long duration of action compared to other PDE5 inhibitors, with its effects lasting for up to 12 hours after a single dose. [] This prolonged duration of action allows for greater flexibility and spontaneity in sexual activity. []

Q12: What in vitro models have been used to study this compound's effects?

A12: Researchers have employed various in vitro models to investigate this compound's mechanism of action and potential therapeutic applications beyond erectile dysfunction. These models include:

  • Human detrusor smooth muscle cells: this compound relaxes precontracted human bladder muscle strips, suggesting its potential use in treating overactive bladder. []
  • Vascular endothelial and smooth muscle cells: this compound exhibits concentration-dependent effects on the viability, proliferation, and apoptosis of these cells. [] This research suggests a potential application in drug-eluting stents for preventing restenosis while minimizing negative effects on endothelial cell growth. []
  • Airway epithelial cells: this compound attenuates lipopolysaccharide-induced MUC5B expression, indicating potential benefit in managing mucus hypersecretion in airway diseases. []
  • Adipose-derived stem cells (ASCs): this compound stimulates ASC motility and increases the secretion of growth factors, suggesting a potential role in promoting hair growth. []

Q13: What animal models have been used to study this compound's effects?

A13: this compound has been extensively studied in various animal models to assess its efficacy and safety for different conditions:

  • Bilateral cavernous nerve crush injury in rats: this compound promotes erectile function recovery and ameliorates the pathophysiological consequences of nerve injury, suggesting its potential for treating neurogenic erectile dysfunction. [, ]
  • High-fat-fed mice: this compound reduces body weight and food intake, possibly by suppressing hypothalamic TLR4 mRNA expression. This finding highlights its potential for treating obesity and metabolic disorders. []
  • Bile duct ligation (BDL) in rats: this compound reduces portal venous pressure and suppresses hepatic stellate cell activation, suggesting its potential therapeutic role in managing portal hypertension and hepatic fibrosis. []
  • Testicular torsion/detorsion in rats: this compound protects against ischemia-reperfusion injury in the testes by reducing inflammatory mediators and oxidative stress, indicating its potential for preserving testicular function after torsion. []
  • Caveolin-1 deficient moyamoya disease model in rats: this compound promotes angiogenesis and vessel maturation, suggesting its potential as a therapeutic strategy for this cerebrovascular disease. []

Q14: What clinical trials have been conducted on this compound?

A14: Several clinical trials have investigated the efficacy and safety of this compound for erectile dysfunction in various patient populations:

  • Multicenter, randomized, double-blind, placebo-controlled trials: These trials have demonstrated this compound's efficacy in improving erectile function in men with ED of various etiologies, including those with diabetes, hypertension, and those taking antihypertensive medications. [, , , , ]
  • Clinical trial in men with secondary Raynaud's phenomenon: this compound shows comparable efficacy to amlodipine in reducing RP attacks and significantly improves digital blood flow. [, ]
  • Fontan this compound Exercise Longitudinal (FUEL) Trial: This trial showed that this compound improves exercise capacity and ventricular performance in patients with Fontan circulation. [, , ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: The development of resistance to this compound, while possible, is not well-documented in the available literature. Resistance mechanisms, if any, might involve alterations in PDE5 expression or function, changes in downstream signaling pathways, or other compensatory mechanisms.

Q16: What is the safety profile of this compound?

A17: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , , , ] The most common adverse effects are usually mild and transient, including headache, flushing, and nasal congestion.

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